molecular formula C15H17NO3 B11462500 Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate

Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate

Cat. No.: B11462500
M. Wt: 259.30 g/mol
InChI Key: WZLMRRGALDRJTA-UHFFFAOYSA-N
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Description

Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the furan ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Ethylamino Group: The ethylamino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated furan derivative.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Furan derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The ethylamino group can also form hydrogen bonds and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate can be compared with other furan derivatives, such as:

    Methyl 5-(4-aminophenyl)furan-2-carboxylate: This compound has a similar structure but with an amino group instead of an ethylamino group.

    Methyl 5-(4-cyanophenyl)furan-2-carboxylate: This compound contains a cyano group, which imparts different chemical and biological properties.

    Benzofuran derivatives: These compounds have a fused benzene and furan ring, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 4-[5-(ethylaminomethyl)furan-2-yl]benzoate

InChI

InChI=1S/C15H17NO3/c1-3-16-10-13-8-9-14(19-13)11-4-6-12(7-5-11)15(17)18-2/h4-9,16H,3,10H2,1-2H3

InChI Key

WZLMRRGALDRJTA-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=C(O1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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